

Analytical techniques for the characterization of 4-Hydroxy-2-methylbenzamide

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzamide

CAS No.: 888019-41-8

Cat. No.: B2573990

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Analytical Techniques for the Characterization of **4-Hydroxy-2-methylbenzamide**: A Comprehensive Protocol Guide

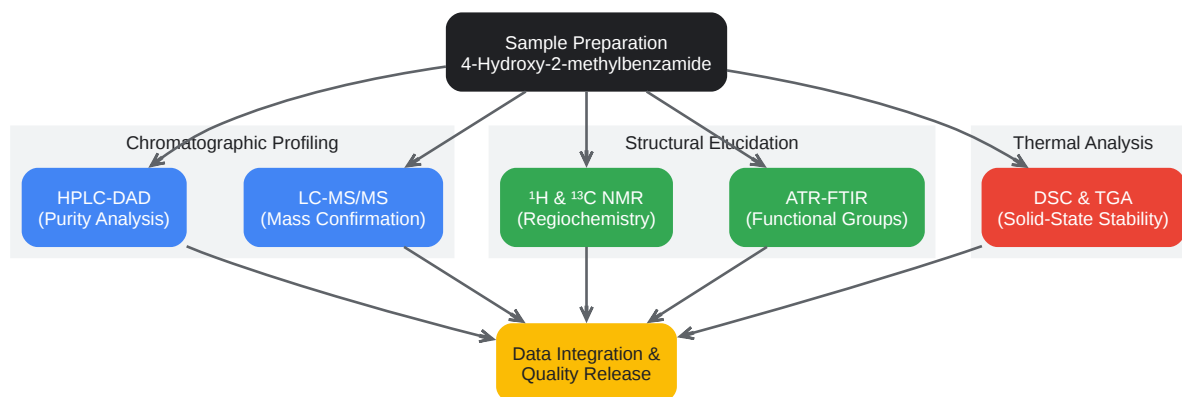
Introduction & Strategic Context

4-Hydroxy-2-methylbenzamide (CAS: 888019-41-8; Formula: $C_8H_9NO_2$; MW: 151.16 g/mol) is a highly functionalized aromatic building block extensively utilized in modern medicinal chemistry. Featuring a phenolic hydroxyl, a primary amide, and an ortho-methyl group, its unique regiochemistry makes it a versatile, albeit analytically demanding, precursor.

Recently, this compound's core motif has been employed in the synthesis of novel Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonists. These agonists are actively being developed to treat Type 2 Diabetes Mellitus (T2DM) by improving upon the metabolic stability and pharmacokinetic profiles of first-generation candidates like TUG-891. Because **4-Hydroxy-2-methylbenzamide** possesses multiple reactive sites, confirming its structural integrity, purity, and solid-state properties is paramount before initiating downstream cross-coupling or amide-formation reactions.

This application note outlines a self-validating analytical workflow designed to provide drug development professionals with robust, reproducible characterization data.

Analytical Workflow Architecture



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Caption: Multidimensional workflow for the analytical characterization of **4-Hydroxy-2-methylbenzamide**.

Chromatographic & Mass Spectrometric Profiling

Causality & Expertise: The polarity of **4-Hydroxy-2-methylbenzamide** is driven by its hydrogen-bonding functional groups (-OH and -CONH₂). To achieve sharp peak shapes and prevent peak tailing on a reversed-phase column, the mobile phase must be strictly controlled. An acidic pH (e.g., 0.1% Formic Acid, pH ~2.7) ensures the phenolic hydroxyl (pKa ~9.5) remains fully protonated and neutral. Furthermore, LC-MS/MS in both positive and negative electrospray ionization (ESI) modes provides orthogonal mass validation. The amide nitrogen readily accepts a proton in positive mode, while the phenolic hydroxyl easily loses a proton in negative mode.

Protocol 3.1: HPLC-DAD Purity Analysis (Self-Validating)

- **System Preparation:** Equilibrate a UHPLC system equipped with a Diode Array Detector (DAD) and a high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7 μm).

- Mobile Phase Setup:
 - Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v).
 - Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).
- Sample Preparation: Dissolve 1.0 mg of **4-Hydroxy-2-methylbenzamide** in 1.0 mL of Initial Mobile Phase (95% A / 5% B). Sonicate for 5 minutes. Self-Validation Step: Always prepare and inject a blank (diluent only) prior to the sample to rule out column carryover.
- Gradient Program (Flow Rate: 0.4 mL/min):
 - 0.0 - 1.0 min: 5% B
 - 1.0 - 6.0 min: 5% to 95% B
 - 6.0 - 7.5 min: 95% B
 - 7.5 - 7.6 min: 95% to 5% B
 - 7.6 - 10.0 min: 5% B (Re-equilibration)
- Detection: Monitor at 254 nm and 280 nm. Extract the UV spectrum across the peak apex, leading edge, and trailing edge to verify spectral homogeneity (peak purity).

Protocol 3.2: LC-MS/MS Mass Confirmation

- Split the HPLC eluent into an ESI-Triple Quadrupole or Q-TOF mass spectrometer.
- Source Parameters: Set capillary voltage at +3.5 kV (Positive) and -3.0 kV (Negative). Set desolvation temperature at 350 °C.
- Validation: Confirm the presence of the $[M+H]^+$ ion at m/z 152.07 and the $[M-H]^-$ ion at m/z 150.05.

Structural Elucidation via Spectroscopy

Causality & Expertise: While mass spectrometry confirms the molecular formula, it cannot differentiate between positional isomers (e.g., 4-hydroxy-3-methylbenzamide vs. **4-hydroxy-2-methylbenzamide**). Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm regiochemistry. Dimethyl sulfoxide- d_6 (DMSO- d_6) is the solvent of choice because it lacks exchangeable protons, allowing the observation of the critical phenolic -OH and primary amide -NH₂ signals, which would otherwise exchange and disappear in protic solvents like D₂O or CD₃OD.

Protocol 4.1: ¹H and ¹³C NMR Analysis

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d_6 containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation Step: TMS acts as an internal chemical shift reference (0.00 ppm) to ensure instrument calibration.
- **Acquisition (¹H NMR):** Acquire at 500 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration of all proton environments. Accumulate 16-32 scans.
- **Acquisition (¹³C NMR):** Acquire at 125 MHz with proton decoupling. Set D1 to 2.0 seconds and accumulate 512-1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (carbonyl and substituted aromatic carbons).

Protocol 4.2: ATR-FTIR Analysis

- **Background:** Collect a background spectrum of the clean, dry diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
- **Measurement:** Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil.
- **Validation:** Identify the C=O stretching frequency (Amide I band) and the broad O-H/N-H stretching regions to confirm functional group integrity without the moisture interference common in KBr pellet preparations.

Solid-State and Thermal Characterization

Causality & Expertise: For solid APIs and intermediates, thermal history and polymorphism drastically affect solubility and downstream reaction stoichiometry. Differential Scanning

Calorimetry (DSC) provides the exact melting point and detects polymorphic transitions. Thermogravimetric Analysis (TGA) must be run concurrently; a thermal event in DSC can only be confidently assigned as a melt if TGA confirms there is no concurrent mass loss (which would indicate degradation or desolvation).

Protocol 5.1: DSC and TGA Workflow

- TGA Preparation: Load 5-10 mg of sample into a tared platinum pan. Heat from 25 °C to 300 °C at 10 °C/min under a nitrogen purge (50 mL/min). Note any weight loss before 150 °C (indicative of residual moisture or solvent).
- DSC Preparation: Weigh 2-3 mg into an aluminum pan and crimp with a pinhole lid (to allow volatile release without pan deformation).
- Heating Cycle: Heat from 25 °C to 200 °C at 10 °C/min under nitrogen.
- Validation: A sharp endothermic peak without corresponding TGA mass loss confirms the true melting point of the crystalline intermediate.

Data Summary & Expected Results

Analytical Technique	Target Parameter	Expected Result for 4-Hydroxy-2-methylbenzamide	Structural Significance
HPLC-DAD	Purity & UV Maxima	Single sharp peak; UV max ~254 nm & 280 nm	Confirms absence of synthetic impurities and structural chromophores.
LC-MS/MS (ESI+)	Molecular Ion	m/z 152.07 [M+H] ⁺	Validates the exact molecular weight (151.16 g/mol).
¹ H NMR (DMSO-d ₆)	Proton Environments	Singlets at ~2.3 ppm (CH ₃) and ~9.7 ppm (OH)	Confirms regiochemistry and validates exchangeable protons.
ATR-FTIR	Functional Groups	Bands at ~1650 cm ⁻¹ (C=O), 3100-3400 cm ⁻¹ (O-H/N-H)	Verifies the presence of the primary amide and phenolic groups.
DSC / TGA	Thermal Transitions	Sharp endotherm (melting) with no prior mass loss	Confirms crystalline purity and absence of residual solvates/hydrates.

References

- Title: Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus Source:International Journal of Molecular Sciences (Int J Mol Sci. 2024 Oct 25;25(21):11476) URL:[[Link](#)]
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Address: 3281 E Guasti Rd
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Email: info@benchchem.com

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